2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole

TSPO Binding Neuroinflammation Imaging Steroidogenesis

This specific 2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole derivative is an essential pharmacological tool for TSPO research. Its unique 3-methoxybenzoyl substitution ensures high-affinity binding (>4-fold vs PK11195), making it irreplaceable for competitive binding assays, target engagement validation, and computational docking. Generic analogs cannot replicate this binding profile. Ideal for medicinal chemistry and receptor pharmacology studies. Order from verified suppliers to ensure batch consistency.

Molecular Formula C20H22N4O2
Molecular Weight 350.422
CAS No. 1172009-35-6
Cat. No. B2447764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
CAS1172009-35-6
Molecular FormulaC20H22N4O2
Molecular Weight350.422
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
InChIInChI=1S/C20H22N4O2/c1-26-16-6-4-5-15(13-16)20(25)24-11-9-23(10-12-24)14-19-21-17-7-2-3-8-18(17)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22)
InChIKeyMLEFNUTWDRIZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Research-Grade 2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole for Translocator Protein (TSPO) Studies


2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole (CAS 1172009-35-6) is a synthetic heterocyclic compound featuring a 1H-1,3-benzodiazole core linked via a methylene bridge to a piperazine ring, which is further substituted with a 3-methoxybenzoyl group [1]. It is classified as a small organic molecule and a benzimidazole-piperazine derivative primarily utilized as a biochemical tool. Its structural features are consistent with ligands targeting the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), a mitochondrial membrane protein involved in steroidogenesis and other cellular functions [2].

Why Generic Benzimidazole-Piperazine Compounds Cannot Replace 1172009-35-6 in TSPO Binding Assays


Generic substitution within the benzimidazole-piperazine class is unreliable for TSPO/PBR studies. The specific 3-methoxybenzoyl substitution on the piperazine ring of this compound is a critical pharmacophoric feature. Research by Cappelli et al. demonstrates that binding affinity to TSPO is exquisitely sensitive to the conformation and electronic properties of the substituent, with even minor structural modifications leading to orders-of-magnitude differences in binding affinity [1]. The 3-methoxy group's position and electron-donating properties likely influence a key hydrogen-bonding interaction with the receptor, an interaction that cannot be replicated by unsubstituted or differently substituted analogs [2]. This makes direct interchangeability impossible without rigorous re-validation of binding kinetics.

Comparative Biological Activity Data for 1172009-35-6 Against the Reference TSPO Ligand PK11195


Binding Affinity for Translocator Protein (TSPO) in Rat Tissue vs. PK11195

In a direct head-to-head comparison within a single study by Cappelli et al., the compound 2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole was evaluated alongside the prototypical TSPO ligand PK11195 for binding affinity to the rat peripheral benzodiazepine receptor (PBR) [1]. These data confirm the compound engages the target with high potency in a therapeutically relevant range.

TSPO Binding Neuroinflammation Imaging Steroidogenesis

Conformational Restriction Strategy Demonstrates Superiority Over Flexible Analogs

The Cappelli et al. study was designed to probe the TSPO binding site using conformationally restrained PK11195 derivatives [1]. The benzimidazole-piperazine scaffold, including the target compound, represents a rigid analog. The study concludes that the restrained orientation of the carbonyl group is a primary pharmacophoric requirement for high-affinity binding. The target compound's Ki in the low nanomolar range supports the hypothesis that its rigid structure effectively pre-organizes the key carbonyl moiety for optimal hydrogen-bonding, unlike flexible analogs in the series which showed markedly lower affinity or loss of potency. This provides a structural basis for its selection.

Medicinal Chemistry Ligand Design SAR

Recommended Research Applications for 1172009-35-6 Based on Pharmacological Profile


In Vitro Probe for Translocator Protein (TSPO) Structure-Function Studies

Given its demonstrated high affinity for TSPO as confirmed in direct comparative binding assays [1], this compound is optimally suited as a pharmacological probe in in vitro settings. Researchers can use it to competitively block [3H]PK11195 binding to TSPO in mitochondrial membrane preparations from rat kidney, brain, or other tissues, thereby mapping the receptor's expression levels or validating the target engagement of new chemical entities.

Medicinal Chemistry Reference Compound for Conformationally Restricted Ligand Design

The compound's origin in a study specifically focused on conformationally restrained ligands makes it a valuable reference standard for medicinal chemists. Its rigid benzimidazole-piperazine scaffold potently binds TSPO as a result of its pre-organized pharmacophore [1]. It can serve as a benchmark for evaluating the binding efficiency of newly synthesized rigid or semi-rigid ligands and for validating computational docking models targeting TSPO.

Differentiation in TSPO Binding Assays from Isoquinoline-Based Ligands

As a benzimidazole-piperazine derivative, this compound is structurally distinct from the classical isoquinoline carboxamide TSPO ligands, typified by PK11195. Its >4-fold greater affinity compared to PK11195 [1] allows researchers to probe the receptor's benzodiazepine binding domain versus the isoquinoline binding domain. This chemotype differentiation is critical for studying the complex pharmacology of TSPO, which features multiple, interacting binding sites.

Quote Request

Request a Quote for 2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.